(S)-tert-Butyl 2-(bromomethyl)morpholine-4-carboxylate
Overview
Description
DS-3801, also known as DS-3801b, is a small molecule drug developed by Daiichi Sankyo Co., Ltd. It is a non-macrolide agonist of the motilin receptor, also known as GPR38. Motilin is a gastrointestinal hormone that plays a crucial role in regulating gastrointestinal motility. DS-3801b has been investigated as a potential treatment for chronic constipation and other functional gastrointestinal disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of DS-3801b involves the preparation of N-methylanilide derivatives. The key steps include the formation of the core structure through cyclization reactions, followed by functional group modifications to enhance the compound’s activity and selectivity towards the motilin receptor .
Industrial Production Methods: Industrial production of DS-3801b would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include the use of advanced purification techniques such as chromatography and crystallization to isolate the final product .
Chemical Reactions Analysis
Types of Reactions: DS-3801b undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens or nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions used .
Scientific Research Applications
DS-3801b has several scientific research applications, including:
Chemistry: Used as a tool compound to study the motilin receptor and its role in gastrointestinal motility.
Biology: Investigated for its effects on gastrointestinal motility and potential therapeutic applications in functional gastrointestinal disorders.
Medicine: Explored as a potential treatment for chronic constipation and gastroparesis.
Industry: Potential use in the development of novel gastrointestinal prokinetic agents
Mechanism of Action
DS-3801b exerts its effects by acting as an agonist of the motilin receptor (GPR38). Upon binding to the receptor, it activates signaling pathways that enhance gastrointestinal motility. This involves the activation of smooth muscle cells in the gastrointestinal tract, leading to increased contractions and improved movement of contents through the digestive system .
Comparison with Similar Compounds
Erythromycin: A macrolide antibiotic that also acts as a motilin receptor agonist.
Mitemcinal: Another non-macrolide motilin receptor agonist.
Comparison: DS-3801b is unique in that it is a non-macrolide agonist, which may offer advantages in terms of reduced side effects and improved selectivity compared to macrolide agonists like erythromycin. Additionally, DS-3801b has been specifically designed to target the motilin receptor with high affinity and selectivity, making it a promising candidate for the treatment of functional gastrointestinal disorders .
Properties
IUPAC Name |
tert-butyl (2S)-2-(bromomethyl)morpholine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18BrNO3/c1-10(2,3)15-9(13)12-4-5-14-8(6-11)7-12/h8H,4-7H2,1-3H3/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLXCSEPIBOWMOJ-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC(C1)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCO[C@@H](C1)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50740404 | |
Record name | tert-Butyl (2S)-2-(bromomethyl)morpholine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50740404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
919286-71-8 | |
Record name | tert-Butyl (2S)-2-(bromomethyl)morpholine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50740404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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